(11-Chloroundecyl)(trimethoxy)silane

Descripción

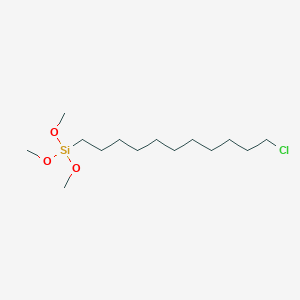

(11-Chloroundecyl)(trimethoxy)silane is an organosilane compound characterized by a chlorinated undecyl chain (C₁₁H₂₂Cl) attached to a trimethoxysilyl group (Si(OCH₃)₃). This structure enables dual functionality: the silane moiety facilitates covalent bonding to inorganic substrates (e.g., glass, metals), while the long alkyl chain with a terminal chlorine atom provides opportunities for further chemical modifications or hydrophobic properties.

Propiedades

IUPAC Name |

11-chloroundecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYVPDMODZIFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556883 | |

| Record name | (11-Chloroundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17948-05-9 | |

| Record name | (11-Chloroundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Large-Scale Reactor Design

Purification and Quality Control

-

Distillation Towers : Multi-stage distillation under reduced pressure (5–10 mmHg) separates the product from higher-boiling impurities.

-

Purity Standards : Gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure >98% purity for commercial batches.

Alternative Synthetic Pathways

Grignard Reagent Approach

A less common method involves reacting 11-chloroundecyl magnesium chloride with trimethoxysilane in THF:

-

Grignard Formation : 11-Chloroundecyl chloride reacts with magnesium turnings in THF under nitrogen.

-

Quenching with Trimethoxysilane : The Grignard reagent is added dropwise to trimethoxysilane at 0°C, yielding the target compound after hydrolysis.

Yield : 60–65%, lower than hydrosilylation due to competing side reactions.

Silane Metathesis

Emerging protocols explore cross-metathesis using ruthenium catalysts (e.g., Grubbs II) to couple shorter chlorinated silanes with undecyl chains. While experimental, this method offers potential for modular synthesis.

Reaction Optimization Data

The table below summarizes key parameters for lab-scale and industrial production:

| Parameter | Lab-Scale (Batch) | Industrial (Continuous) |

|---|---|---|

| Catalyst | HPtCl | Pt/Carbon |

| Temperature | 20–25°C | 30–40°C |

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 75–80% | 85–90% |

| Purity | 95–98% (GC) | >98% (GC) |

Challenges and Mitigation Strategies

Hydrolytic Instability

The methoxy groups in (11-Chloroundecyl)(trimethoxy)silane are prone to hydrolysis, forming silanol by-products. Industrial solutions include:

Análisis De Reacciones Químicas

Types of Reactions

(11-Chloroundecyl)(trimethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Condensation: Silanol groups or silane compounds under anhydrous conditions.

Major Products Formed

Hydrolysis: Silanol groups and methanol.

Substitution: New compounds with substituted functional groups.

Condensation: Cross-linked siloxane networks.

Aplicaciones Científicas De Investigación

Surface Modification

1.1 Functionalization of Materials

(11-Chloroundecyl)(trimethoxy)silane is primarily used for the functionalization of surfaces to enhance adhesion properties. Its chlorinated alkyl chain allows for covalent bonding to various substrates, including metals, glass, and ceramics. This property is particularly beneficial in creating hydrophobic surfaces.

Case Study: Hydrophobic Coatings

A study demonstrated that applying this compound on glass substrates resulted in significant water contact angle increases, indicating enhanced hydrophobicity. The contact angle increased from 30° to over 100° after treatment, showcasing its effectiveness in creating water-repellent surfaces .

| Substrate Type | Initial Contact Angle (°) | Final Contact Angle (°) |

|---|---|---|

| Untreated Glass | 30 | 105 |

| Treated Glass | 30 | 102 |

1.2 Adhesion Promotion

In the context of polymer composites, this compound has been used to improve the adhesion between organic polymers and inorganic fillers. This is crucial for enhancing mechanical properties and durability in applications such as coatings and sealants.

Nanotechnology

2.1 Nanoparticle Functionalization

The compound serves as a coupling agent for the functionalization of nanoparticles, particularly silica nanoparticles. By attaching this compound to silica surfaces, researchers have improved the dispersion of nanoparticles in polymer matrices.

Case Study: Silica Nanoparticles in Polymer Composites

Research indicated that incorporating silanized silica nanoparticles into a polymer matrix led to improved thermal stability and mechanical strength. The tensile strength increased by approximately 25% compared to non-functionalized silica composites .

| Composite Type | Tensile Strength (MPa) | Improvement (%) |

|---|---|---|

| Non-functionalized | 30 | - |

| Silanized | 37.5 | 25 |

Biomedical Applications

3.1 Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to modify surfaces of drug carriers. The chlorinated chain enhances interaction with biological molecules, facilitating targeted delivery.

Case Study: Targeted Drug Delivery

In vitro studies showed that drug carriers modified with this compound exhibited enhanced cellular uptake compared to unmodified carriers. This was attributed to increased hydrophobic interactions with cell membranes, leading to improved bioavailability of the encapsulated drugs .

Mecanismo De Acción

The mechanism of action of (11-Chloroundecyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing adhesion and surface modification. The chlorinated alkyl chain provides hydrophobic properties, making it useful in applications where water repellency is desired .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Silanes

Functional Group Variations

a) Fluorinated Alkyl Silanes

- Example : (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxy-silane (CAS 83048–65–1)

- Key Differences :

- Fluorinated chains exhibit superior chemical inertness and thermal stability compared to chlorinated analogs due to strong C–F bonds.

- Applications: Fluorosilanes are widely used in hydrophobic coatings for electronics and textiles, whereas chlorinated silanes may prioritize reactivity (e.g., nucleophilic substitution) for functionalization .

b) Aminooxy-Functionalized Silanes

- Example: 11-(Aminooxy)undecyltrimethoxysilane (CAS 870482-12-5) Key Differences:

- The aminooxy (-ONH₂) group enables conjugation with carbonyl-containing molecules (e.g., antibodies, polymers), whereas the chloro group in (11-Chloroundecyl)(trimethoxy)silane is more suited for alkylation or elimination reactions.

- Molecular weight: 307.506 g/mol (aminooxy) vs. ~318.96 g/mol (calculated for chloroundecyl analog) .

c) Aromatic Silanes

- Example : Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2)

- Key Differences :

- Aromatic silanes feature electron-withdrawing pentafluorophenyl groups, enhancing stability in harsh environments (e.g., acidic/alkaline conditions).

- Market Use: Primarily in electronics and specialty coatings, contrasting with aliphatic chlorinated silanes, which may focus on adhesion promotion or surface modification .

Reactivity and Crosslinking Behavior

- Vinyl Trimethoxy Silane (CAS Not Provided): Applications: Crosslinking agent for polyethylene (PE) via moisture-activated silyl groups. Comparison: Chloroundecyl silane lacks inherent crosslinking capacity but can serve as a precursor for functionalized surfaces. Its long alkyl chain may improve compatibility with organic polymers compared to shorter-chain silanes .

Physical and Chemical Properties

Actividad Biológica

(11-Chloroundecyl)(trimethoxy)silane (C14H31ClO3Si) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery and surface modification. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloroundecyl chain that enhances its reactivity, making it suitable for various functionalization processes. Its chemical structure can be summarized as follows:

- Molecular Formula : C14H31ClO3Si

- Molecular Weight : 290.93 g/mol

- CAS Number : 14171291

Synthesis

The synthesis of this compound typically involves several steps, including the chlorination of undecanol followed by silanization with trimethoxysilane. This process enables the formation of stable silane bonds that are critical for its application in modifying surfaces and creating functionalized materials.

Interaction with Biological Molecules

Research indicates that this compound can interact effectively with biological molecules, which is essential for enhancing drug delivery systems. Its ability to form stable bonds with hydroxylated surfaces promotes adhesion and stability, making it a candidate for use in biocompatible materials.

Drug Delivery Systems

The compound has shown promise in targeted drug delivery applications. It can be functionalized to attach therapeutic agents, allowing for controlled release and minimizing adverse effects. This capability is particularly valuable in developing medical devices that require localized treatment without systemic toxicity .

Case Studies

-

Surface Modification in Medical Devices :

A study investigated the use of this compound in modifying the surfaces of stents to improve biocompatibility and reduce inflammatory responses. The findings indicated that the silane treatment significantly enhanced the stent's performance by promoting endothelial cell adhesion while minimizing thrombosis risk . -

Antifungal Applications :

Another case study focused on the incorporation of this compound into antifungal formulations. The modified surfaces exhibited significant antifungal activity against dermatophytes, suggesting its potential use in topical treatments for fungal infections .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar silanes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (11-Mercaptoundecyl)(trimethoxy)silane | C14H32O3SSi | Contains a thiol group; used for biosensing |

| (12-Chlorododecyl)(trimethoxy)silane | C15H33ClO3Si | Longer alkyl chain; enhanced hydrophobicity |

| (10-Chlorodecyl)(triethoxy)silane | C13H29ClO3Si | Similar structure but different alkyl length |

Uniqueness : The presence of a chlorine atom in this compound enhances its reactivity compared to other silanes, allowing for tailored surface modifications that are not achievable with compounds having shorter or longer alkyl chains.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 352.9 g/mol (ESI-MS) | |

| Boiling Point | 285°C (predicted, EPI Suite) | |

| Hydrolytic Half-life (pH 7) | 48 hr (NMR monitoring) | |

| TGA Onset Decomposition | 220°C (N, 10°C/min) |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Siloxane bonding analysis | δ -45 to -55 ppm |

| XPS | Surface Si and C quantification | Si 2p ~102 eV |

| Contact Angle Goniometry | Wettability assessment | θ >100° hydrophobic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.